molecular formula C8H10BClO2 B1321788 (4-Chloro-3,5-dimethylphenyl)boronic acid CAS No. 1056475-86-5

(4-Chloro-3,5-dimethylphenyl)boronic acid

Cat. No. B1321788
CAS RN: 1056475-86-5
M. Wt: 184.43 g/mol
InChI Key: BDAZHAUVPSQIKL-UHFFFAOYSA-N
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Description

“(4-Chloro-3,5-dimethylphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1056475-86-5. It has a molecular weight of 184.43 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Boronic acids, including “(4-Chloro-3,5-dimethylphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The InChI code for “(4-Chloro-3,5-dimethylphenyl)boronic acid” is 1S/C8H10BClO2/c1-5-3-7 (9 (11)12)4-6 (2)8 (5)10/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

Boronic acids, such as “(4-Chloro-3,5-dimethylphenyl)boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is widely applied in carbon–carbon bond-forming reactions .


Physical And Chemical Properties Analysis

“(4-Chloro-3,5-dimethylphenyl)boronic acid” is a solid at room temperature .

Scientific Research Applications

Suzuki Coupling Reactions

This compound is used as a reactant in palladium-catalyzed Suzuki coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The Suzuki coupling is known for its ability to form carbon-carbon bonds efficiently and with high selectivity .

Extraction of Sugars

It serves as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions. This application is particularly useful in the food industry and biofuel production .

Synthesis of Fluorenes

The compound is involved in intramolecular aromatic carbenoid insertion reactions that are pivotal for the synthesis of fluorenes. Fluorenes have applications in materials science, particularly in the creation of fluorescent materials .

Muscarinic Acetylcholine Receptor Agonists

It is used in the preparation of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity. These compounds have potential therapeutic applications for neurological disorders such as Alzheimer’s disease .

Treatment of Cutaneous Diseases

Borinic acid picolinate esters prepared from this compound are investigated for their efficacy against cutaneous diseases. This highlights its potential role in dermatological therapeutics .

Cross-Coupling Reactions and Catalysis

As a subclass of organoborane compounds, it is utilized in cross-coupling reactions and catalysis. These reactions are fundamental in organic synthesis and are employed in the production of various chemical products .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their biological activity and potential as pharmaceutical agents. The boronic acid moiety often plays a key role in binding to biological targets .

Polymer and Optoelectronics Materials

Finally, it finds use in the synthesis of polymer or optoelectronic materials due to its unique chemical properties. Organoborane compounds like this one can impart desirable characteristics to materials such as stability and electronic properties .

Each application mentioned above demonstrates the versatility and importance of (4-Chloro-3,5-dimethylphenyl)boronic acid in various fields of scientific research.

MilliporeSigma - 3,5-Dimethylphenylboronic acid MilliporeSigma - 3-Chloro-4-methylphenylboronic acid RSC - Selection of boron reagents for Suzuki–Miyaura coupling MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3,5-dimethylphenyl)boronic acid, also known as 3,5-DIMETHYL-4-CHLOROPHENYLBORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It is known that the compound is solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of (4-Chloro-3,5-dimethylphenyl)boronic acid are influenced by environmental factors such as temperature and atmospheric conditions . The compound is stored in an inert atmosphere to prevent reactions with other substances, and it is kept at low temperatures to maintain its stability .

Safety and Hazards

The safety information for “(4-Chloro-3,5-dimethylphenyl)boronic acid” includes several precautionary statements such as avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAZHAUVPSQIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612684
Record name (4-Chloro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3,5-dimethylphenyl)boronic acid

CAS RN

1056475-86-5
Record name (4-Chloro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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